molecular formula C29H14F12 B14208845 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene CAS No. 817638-55-4

9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene

Cat. No.: B14208845
CAS No.: 817638-55-4
M. Wt: 590.4 g/mol
InChI Key: FMVIJWRXQJSCCE-UHFFFAOYSA-N
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Description

9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene is a fluorene derivative characterized by the presence of trifluoromethyl groups on the phenyl rings. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 9,9-bis(4-hydroxyphenyl)fluorene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene involves its ability to participate in hydrogen bonding and electronic interactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a potent activator or deactivator in various chemical reactions . These interactions are crucial in stabilizing transition states and intermediates during chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene stands out due to its unique combination of thermal stability, electronic properties, and versatility in chemical reactions. Its ability to form stable intermediates and transition states makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

817638-55-4

Molecular Formula

C29H14F12

Molecular Weight

590.4 g/mol

IUPAC Name

9,9-bis[3,5-bis(trifluoromethyl)phenyl]fluorene

InChI

InChI=1S/C29H14F12/c30-26(31,32)17-9-15(10-18(13-17)27(33,34)35)25(16-11-19(28(36,37)38)14-20(12-16)29(39,40)41)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14H

InChI Key

FMVIJWRXQJSCCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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